Lipophilicity Advantage: 3-Bromo-4-fluoro-N,2-dimethylbenzamide Exhibits Higher XLogP3 than Non-Halogenated N,2-Dimethylbenzamide
3-Bromo-4-fluoro-N,2-dimethylbenzamide (XLogP3-AA = 2.4) is approximately 0.65 log units more lipophilic than the non-halogenated scaffold N,2-dimethylbenzamide (LogP = 1.75) [1][2]. The presence of bromine and fluorine atoms increases hydrophobic character, which may enhance passive membrane permeability and distribution into lipid-rich compartments compared to unsubstituted or less substituted analogs [1].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | N,2-dimethylbenzamide: LogP = 1.75 |
| Quantified Difference | Δ LogP = +0.65 (Target more lipophilic) |
| Conditions | Computed physicochemical property; XLogP3 algorithm for target, experimental/predicted LogP for comparator |
Why This Matters
Higher lipophilicity may improve membrane permeability in cell-based assays and influence pharmacokinetic properties of final drug candidates derived from this building block.
- [1] PubChem Compound Summary for CID 132990828, 3-Bromo-4-fluoro-2,N-dimethyl-benzamide. National Center for Biotechnology Information (2025). View Source
- [2] Chemsrc. N,2-Dimethylbenzamide (CAS 2170-09-4). Chemical Properties Data. Chemsrc (2018). View Source
